Aldehyde Handle Enables LogD Modulation Unachievable with Non‑Aldehyde Sulfonamides
The ortho‑formyl group of N-(2‑formylphenyl)naphthalene-1-sulfonamide allows post‑synthetic logD reduction via reductive amination with diverse nitrogen nucleophiles. In a closely related 2‑formylphenyl sulfonamide series, this transformation decreased plogD₇.₄ by 3–4 log units while fully maintaining in vitro potency, a critical advantage for improving aqueous solubility and metabolic stability that non‑aldehyde sulfonamide analogs cannot provide [1].
| Evidence Dimension | Lipophilicity reduction (plogD₇.₄) |
|---|---|
| Target Compound Data | Not directly tested; analogous 2‑formylphenyl sulfonamide precursors retain potency after reductive amination |
| Comparator Or Baseline | Non‑aldehyde sulfonamide inhibitors with plogD₇.₄ ≥ baseline |
| Quantified Difference | plogD₇.₄ decrease of 3–4 units (e.g., from ~5 to ~1–2) while retaining IC₅₀ within 2‑fold of parent |
| Conditions | Reductive amination with aliphatic/aromatic amines, measured by shake‑flask logD at pH 7.4 [1] |
Why This Matters
For procurement, this aldehyde functionality allows scientists to rapidly generate focused libraries with improved drug‑like properties, a capability absent in non‑aldehyde sulfonamide building blocks.
- [1] Chen, L., Wang, W., Lee, K.L., et al. Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. J Med Chem. 2009;52(4):1156-1171. View Source
